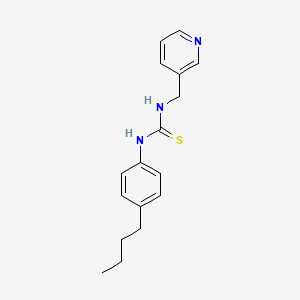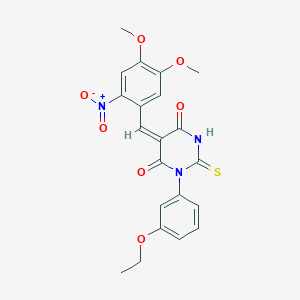
N-(4-butylphenyl)-N'-(3-pyridinylmethyl)thiourea
Vue d'ensemble
Description
"N-(4-butylphenyl)-N'-(3-pyridinylmethyl)thiourea" is a compound of interest within the realm of organic chemistry, particularly in the context of thiourea derivatives. Thioureas are known for their versatile applications in medicinal chemistry, materials science, and as ligands in coordination chemistry due to their unique structural and electronic properties.
Synthesis Analysis
The synthesis of thiourea derivatives often involves the reaction of an amine with an isothiocyanate. While specific methods for the synthesis of "N-(4-butylphenyl)-N'-(3-pyridinylmethyl)thiourea" are not directly detailed in the provided papers, analogous compounds are synthesized through reactions involving aromatic amines and isothiocyanates under reflux conditions in suitable solvents, such as ethanol or DMF (Mushtaque et al., 2016).
Molecular Structure Analysis
Molecular structure analysis via techniques such as FT-IR, 1H NMR, and X-ray crystallography reveals that thiourea derivatives exhibit a range of structural motifs, including syn-anti-conformations around the sulfur atom. Such analyses are crucial for understanding the compound's chemical behavior and potential binding interactions (Mushtaque et al., 2016).
Chemical Reactions and Properties
Thiourea derivatives participate in various chemical reactions, including coordination with metals to form complexes. The sulfur and nitrogen atoms in thioureas act as soft and hard donors, respectively, facilitating the formation of coordination compounds with diverse metal ions. These reactions are significant for the development of metal-based drugs and materials (Tadjarodi et al., 2007).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. X-ray crystallography studies provide insights into the crystal packing, hydrogen bonding patterns, and overall solid-state structure, which are critical for understanding the compound's stability and reactivity (Yamin et al., 2008).
Chemical Properties Analysis
Thiourea derivatives exhibit a range of chemical properties, including acidity/basicity of the NH groups, nucleophilicity of the sulfur atom, and the ability to form hydrogen bonds. These properties are crucial for their applications in catalysis, as ligands in coordination chemistry, and in medicinal chemistry for drug design (Abosadiya et al., 2015).
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have synthesized various thiourea derivatives, including those related to N-(4-butylphenyl)-N'-(3-pyridinylmethyl)thiourea, and characterized them using multiple techniques. These studies often involve molecular docking, DNA binding, cytotoxicity, and density functional theory (DFT) analyses. The synthesis of these compounds typically aims at exploring their potential biological activities or material properties, providing a foundation for further applied research (Mushtaque et al., 2016).
Biological Activities
Thiourea derivatives demonstrate a wide range of biological activities, such as antimicrobial, anthelmintic, and insecticidal properties. Some studies focus on the cytotoxicity of these compounds against different cancer cell lines, aiming to find new therapeutic agents. Additionally, their interaction with DNA and potential as enzyme inhibitors is a topic of interest, providing insights into their mechanism of action and possible applications in treating various diseases (Naz et al., 2020).
Theoretical Studies
Computational and theoretical studies, including DFT and time-dependent DFT (TD-DFT) calculations, are utilized to predict the physical and chemical properties of thiourea derivatives. These studies help in understanding the molecular structure, stability, and reactivity of these compounds, facilitating the design of new molecules with desired properties (Abosadiya et al., 2015).
Environmental and Industrial Applications
Thiourea derivatives also find applications in environmental and industrial processes. For example, they are used in the leaching of gold, silver, and copper from ores, indicating their potential in hydrometallurgy. The synthesis of these compounds using green chemistry principles further highlights their importance in developing sustainable industrial processes (Whitehead et al., 2007).
Propriétés
IUPAC Name |
1-(4-butylphenyl)-3-(pyridin-3-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3S/c1-2-3-5-14-7-9-16(10-8-14)20-17(21)19-13-15-6-4-11-18-12-15/h4,6-12H,2-3,5,13H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSQBUXERZXLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butylphenyl)-3-(pyridin-3-ylmethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,5-dimethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4582919.png)
![N-benzyl-4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)butanamide](/img/structure/B4582921.png)
![N'-[(4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4582925.png)



![N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4582968.png)
![N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4582976.png)
![4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4582979.png)
![dimethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4582986.png)

![6-[({4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4583000.png)

![N-bicyclo[2.2.1]hept-2-yl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4583015.png)